molecular formula C22H25N3O2S B10997484 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B10997484
M. Wt: 395.5 g/mol
InChI Key: LQZACRRDFIQENH-UHFFFAOYSA-N
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Description

Benzothiazole-based piperazine , is a synthetic organic compound. Its chemical formula is C21H24N4O2S, and it features a benzothiazole ring fused with a piperazine moiety. The compound’s structure combines elements from both heterocyclic chemistry and medicinal chemistry.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of an acid catalyst. The resulting intermediate undergoes cyclization with piperazine to yield the target compound.

b. Reaction Conditions: The reaction conditions for the synthesis typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) under controlled temperature and time. Acidic or basic conditions may be employed, depending on the specific route.

c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for further investigation.

Chemical Reactions Analysis

a. Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.

    Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions at the benzothiazole or piperazine positions are possible.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction.

    Substitution: Halogenated derivatives can be prepared using halogenating agents (e.g., bromine or chlorine).

c. Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may lead to sulfoxides or sulfones, while reduction yields amines. Substitution reactions introduce various functional groups.

Scientific Research Applications

a. Medicinal Chemistry:

    Antipsychotic Agents: Benzothiazole-based piperazines have been explored as potential antipsychotic drugs due to their interaction with neurotransmitter receptors.

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.

    Antimicrobial Agents: Researchers investigate their antimicrobial potential against bacteria and fungi.

b. Industry:

    Dye Intermediates: Benzothiazole derivatives find applications as dye intermediates.

    Fluorescent Probes: Certain compounds serve as fluorescent probes in biological studies.

Mechanism of Action

The exact mechanism of action remains an active area of research. the compound likely interacts with cellular receptors, enzymes, or signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other benzothiazole-based compounds, the unique combination of benzothiazole and piperazine in this molecule sets it apart. Similar compounds include benzothiazole derivatives without the piperazine moiety.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H25N3O2S/c1-27-19-9-4-3-8-18(19)24-13-15-25(16-14-24)22(26)12-6-11-21-23-17-7-2-5-10-20(17)28-21/h2-5,7-10H,6,11-16H2,1H3

InChI Key

LQZACRRDFIQENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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